
Methyl 2-(2,3-dioxoindolin-5-yl)acetate
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Overview
Description
Methyl 2-(2,3-dioxoindolin-5-yl)acetate (III-29) is a synthetic intermediate in the preparation of antiviral compounds targeting SARS-CoV-2 3C-like protease. Its synthesis involves a carboxyl protection step starting from 2-(2,3-dioxoindolin-5-yl)acetic acid (II-29), achieved via reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in methanol, yielding a 70% isolated product . The compound features a 2,3-dioxoindoline core with a methyl ester group at the acetamide side chain, making it a critical precursor for further functionalization, such as N1-substitution with a naphthyl group to enhance bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dioxoindolin-5-yl)acetate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dioxoindolin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound .
Scientific Research Applications
Methyl 2-(2,3-dioxoindolin-5-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dioxoindolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(1-(Naphthalen-2-ylmethyl)-2,3-dioxoindolin-5-yl)acetate (IV-29)
- Structure : Derived from III-29 via N1-alkylation with 2-(bromomethyl)naphthalene.
- Yield : 63% after refluxing in acetonitrile with K₂CO₃ .
- Bioactivity : Demonstrated superior antiviral activity compared to III-29 in SARS-CoV-2 inhibition assays .
Methyl 5-Methoxyindole-2-acetate
- Structure : Contains a methoxy group at the indole C5 position instead of the 2,3-diketone moiety.
- Synthesis : Prepared via distinct routes involving indole functionalization .
- Key Differences : Lacks the 2,3-dioxoindoline scaffold, reducing its utility in protease inhibition but broadening applications in neuroactive or plant growth regulator studies .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Structure : Features a thiazole ring conjugated to the indole core.
- Synthesis: Achieved via condensation of 3-formylindole derivatives with aminothiazolones .
- Bioactivity : Exhibits antitumor and antimicrobial properties, diverging from III-29’s antiviral focus .
Key Observations:
- 2,3-Dioxoindoline Core : Critical for protease inhibition, as seen in III-29 and IV-27. Removal of the diketone (e.g., in indole derivatives) abolishes this activity .
- N1-Substitution : Introduction of hydrophobic groups (e.g., naphthyl) in IV-29 improves target binding and antiviral efficacy .
- Ester vs. Acid Forms : The methyl ester in III-29 enhances synthetic stability, while deprotection to the carboxylic acid (V-29) is necessary for final activation into active inhibitors like compound 29 .
Notes:
- III-29’s high yield (70%) underscores its utility as a scalable intermediate.
- N1-substitution (IV-29) has moderate yields (63%), likely due to steric challenges during alkylation .
Biological Activity
Methyl 2-(2,3-dioxoindolin-5-yl)acetate is a compound characterized by its unique structure, which includes an indoline moiety with dioxo functionalities. This compound has garnered attention for its potential biological activities, particularly in the realms of antiviral and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.
The molecular formula of this compound is C12H11N1O4, with a molecular weight of approximately 219.19 g/mol. The compound is synthesized through various methods, typically involving the reaction of 2-(2,3-dioxoindolin-5-yl)acetic acid with methanol under acidic conditions. The presence of carbonyl groups in its structure contributes to its reactivity and potential biological activity.
Antiviral Properties
This compound has shown significant inhibitory activity against viral proteases, particularly in the context of SARS-CoV-2. In vitro studies have demonstrated that this compound can effectively inhibit the SARS-CoV-2 3C-like protease with an IC50 value in the low micromolar range. For instance, one study reported an IC50 value of approximately 1.91 μM for related compounds derived from the same structural family .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Derivatives of this compound have been explored for their ability to induce apoptosis in cancer cells. In particular, analogs have shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell survival and apoptosis .
Interaction Studies
Docking studies reveal that this compound exhibits a strong binding affinity to specific protein targets involved in viral replication processes. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. For example, molecular docking simulations indicated favorable interactions between the compound and the active sites of viral proteases .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound compared to other indoline derivatives, the following table summarizes several similar compounds along with their unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Methyl 2-(1H-indol-5-yl)acetate | Indole core with acetate group | Known for anti-inflammatory properties |
Methyl 1-(naphthalen-1-yl)-2-(dioxoindolin)acetate | Naphthalene substitution | Enhanced lipophilicity |
Methyl 4-(dioxoindolin)-benzoate | Benzoic acid derivative | Exhibits antibacterial activity |
The structural arrangement and functional groups present in this compound confer distinct reactivity patterns and biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological efficacy of this compound derivatives:
- Antiviral Efficacy : A study evaluated various derivatives against SARS-CoV-2 protease and found that certain modifications enhanced inhibitory potency significantly.
- Anticancer Activity : In vitro assays demonstrated that some derivatives could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 μM.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Methyl 2-(2,3-dioxoindolin-5-yl)acetate?
The compound is synthesized via carboxyl-protection of 2-(2,3-dioxoindolin-5-yl)acetic acid using methanol and coupling agents. A typical procedure involves:
- Dissolving 2-(2,3-dioxoindolin-5-yl)acetic acid (9.7 mmol) in methanol.
- Adding 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl, 1.2 eq) and 4-dimethylaminopyridine (DMAP, catalytic) as coupling agents.
- Stirring at 25°C for 3 hours, followed by aqueous workup and ethyl acetate extraction.
- Yielding 70% product after purification .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- 1H NMR : To confirm substituent positions and integration ratios (e.g., δ 10.92 ppm for indole NH in related derivatives) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]+ observed vs. calculated) .
- Chromatography : LC-ESI for purity assessment (e.g., tR = 0.84 min, 90% purity) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at -20°C in airtight containers to prevent degradation. Stability is confirmed for ≥5 years under these conditions for structurally similar esters .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Loading : Increase DMAP from 0.5 mmol to 1.0 mmol to enhance coupling efficiency.
- Solvent Choice : Replace methanol with dichloromethane (DCM) for better solubility of intermediates.
- Reaction Time : Extend stirring to 6 hours to ensure complete conversion .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) to isolate pure product .
Q. What computational approaches are suitable for studying the compound’s reactivity?
- Density Functional Theory (DFT) : Predict electronic properties and reactive sites (e.g., carbonyl groups in the dioxoindoline moiety) .
- 3D-QSAR Models : Correlate structural features (e.g., substituents at N1) with biological activity for derivatives .
- Molecular Docking : Simulate interactions with enzyme targets (e.g., kinase inhibitors) to guide functionalization .
Q. How should discrepancies in spectral data be analyzed to confirm structural integrity?
- NMR Anomalies : Compare experimental δ values with literature (e.g., indole NH at δ 10.92 ppm vs. δ 10.5–11.0 ppm expected) .
- Mass Spec Deviations : Recalibrate instruments or re-run samples if [M+H]+ deviates >0.1 Da from calculated values .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis using SHELXL for refinement .
Q. What strategies mitigate byproduct formation during N1-substitution reactions?
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions during alkylation .
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites temporarily .
- HPLC Monitoring : Track reaction progress in real-time to isolate intermediates before decomposition .
Q. Safety and Handling
Properties
Molecular Formula |
C11H9NO4 |
---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 2-(2,3-dioxo-1H-indol-5-yl)acetate |
InChI |
InChI=1S/C11H9NO4/c1-16-9(13)5-6-2-3-8-7(4-6)10(14)11(15)12-8/h2-4H,5H2,1H3,(H,12,14,15) |
InChI Key |
CBSAWJNKRDPGCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)NC(=O)C2=O |
Origin of Product |
United States |
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